molecular formula C14H25NO3S B2973031 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopentanecarboxamide CAS No. 2175978-86-4

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2973031
CAS No.: 2175978-86-4
M. Wt: 287.42
InChI Key: HYLRMYARENJLFC-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopentanecarboxamide is a complex organic compound featuring a tetrahydrothiopyran ring, a hydroxyethoxy group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Tetrahydrothiopyran Ring: The initial step involves the synthesis of the tetrahydrothiopyran ring. This can be achieved through the cyclization of a suitable diene with a sulfur-containing reagent under acidic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction. This involves reacting the tetrahydrothiopyran derivative with ethylene glycol in the presence of a strong acid catalyst.

    Attachment of the Cyclopentanecarboxamide Moiety: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate compound with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety, potentially converting it to an alcohol.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethers or amides.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopentanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopentanecarboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and cyclopentanecarboxamide groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide
  • N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}cyclopropanesulfonamide

Uniqueness

Compared to similar compounds, N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c16-7-8-18-14(5-9-19-10-6-14)11-15-13(17)12-3-1-2-4-12/h12,16H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLRMYARENJLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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